molecular formula C20H22Cl2N2O4S B464643 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide CAS No. 326022-68-8

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

Cat. No.: B464643
CAS No.: 326022-68-8
M. Wt: 457.4g/mol
InChI Key: QZCTXDSCFWPDDC-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is a chemical compound with the molecular formula C20H22Cl2N2O4S . Its average mass is 457.371 Da and its mono-isotopic mass is 456.067719 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H22Cl2N2O4S . This indicates that it contains 20 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Derivative Formation

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide and its derivatives have been widely studied for their potential in synthesizing various organic compounds. For instance, in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, the compound acts as a key intermediate, reacting with different agents to form diverse structures (Hussein, Harb, & Mousa, 2008). Additionally, its reaction with α-cyanoacetamide in the presence of manganese(III) acetate leads to the formation of 2-butenamides and 2-buten-4-olides, demonstrating its utility in organic synthesis and reaction mechanism studies (Sato, Nishino, & Kurosawa, 1987).

Pharmacological Research

In pharmacological research, similar compounds have been used in the design and synthesis of anticonvulsant agents. Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which bear structural resemblance, have shown promise as potential antiepileptic drugs. These compounds have been tested in various preclinical seizure models, indicating the potential of similar butanamide derivatives in drug development (Kamiński et al., 2015).

Herbicide Development

The compound's derivatives have also been investigated in the development of herbicides. For example, its reaction with starches to form 2,4-D esters has been studied for potential use in controlled-release herbicide formulations. These studies focus on optimizing the release rates of herbicides, enhancing their efficacy while minimizing environmental impact (Mehltretter et al., 1974).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c21-15-5-10-19(18(22)14-15)28-13-3-4-20(25)23-16-6-8-17(9-7-16)29(26,27)24-11-1-2-12-24/h5-10,14H,1-4,11-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCTXDSCFWPDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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